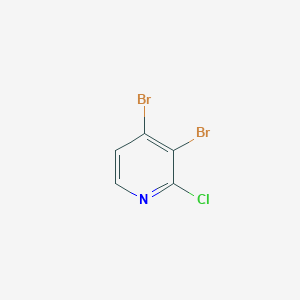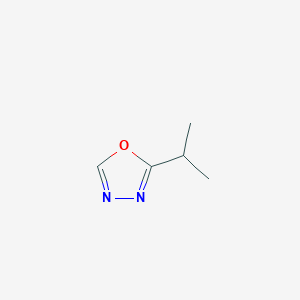
3,4-Dibromo-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-Dibromo-2-chloropyridine” is a chemical compound with the molecular formula C5H2Br2ClN . It is a solid substance and is used in the field of chemistry as a building block .
Synthesis Analysis
The synthesis of pyridine compounds like “3,4-Dibromo-2-chloropyridine” often involves reactions based on pyridine rings. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . Another method involves chemoselective Suzuki–Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine .
Molecular Structure Analysis
The molecular structure of “3,4-Dibromo-2-chloropyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Aplicaciones Científicas De Investigación
Regioselective Difunctionalization
A novel approach for the regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been developed. This method involves regioselective lithiation followed by treatment with aryl- and alkylmagnesium halides, leading to various 2,3,4-trisubstituted pyridines. This process was adapted into a continuous flow setup, showcasing an application in synthesizing a key intermediate for (±)-paroxetine (Heinz et al., 2021).
Enthalpies of Formation
Experimental investigations have determined the absolute enthalpies of formation for 3,4-, 2,3-, and 2,4-didehydropyridines. These studies, using energy-resolved collision-induced dissociation, provide insights into the gas-phase acidities of chloropyridines and the stability of pyridyne intermediates in comparison to benzene and pyridine, highlighting the influence of nitrogen on the stability of aryne triple bonds (Rau & Wenthold, 2011).
Selective Amination
Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex has been demonstrated, specifically the amination of 5-bromo-2-chloropyridine to produce 5-amino-2-chloropyridine with high yield and excellent chemoselectivity. This method showcases the utility of 3,4-dibromo-2-chloropyridine in synthesizing aminated derivatives (Ji, Li, & Bunnelle, 2003).
Silyl-Mediated Halogen/Halogen Displacement
Silyl-mediated halogen/halogen displacement in pyridines has been explored, highlighting reactions that convert 2-chloropyridine into 2-bromopyridine and similar transformations. This research outlines the conditions under which halogen displacement occurs and its selectivity based on the position within the pyridine ring (Schlosser & Cottet, 2002).
Separation of Chloropyridine Isomers
A study on the separation of 2-chloropyridine and 3-chloropyridine by nonporous adaptive crystals of pillararenes has been conducted. This method presents a novel, energy-saving approach for the adsorptive separation of these isomers, demonstrating an application of 3,4-dibromo-2-chloropyridine in separating chloropyridine isomers (Sheng et al., 2020).
Propiedades
IUPAC Name |
3,4-dibromo-2-chloropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(8)4(3)7/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGJRYXWWWJAAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564311 |
Source


|
| Record name | 3,4-Dibromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-2-chloropyridine | |
CAS RN |
134039-99-9 |
Source


|
| Record name | 3,4-Dibromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)



![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)






![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)

